N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is a chemical compound with the molecular formula CHNO and a molecular weight of 155.2 g/mol. This compound features a bicyclic structure, specifically the bicyclo[1.1.1]pentane framework, which is notable for its unique three-dimensional shape and potential applications in medicinal chemistry. The compound is classified as an amide due to the presence of the acetamide functional group.
The compound can be sourced from various chemical suppliers, with a notable CAS (Chemical Abstracts Service) number of 1628196-25-7. It is categorized under building blocks for organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds . Its structural characteristics make it a candidate for use in drug design, specifically as a phenyl replacement in certain inhibitors .
The synthesis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide typically involves several key steps:
The molecular structure of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide can be represented using various structural notations:
This structure indicates a bicyclic system where the bicyclo[1.1.1]pentane moiety is substituted with both a hydroxyl group and an acetamide group, contributing to its unique properties.
N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide can participate in various chemical reactions:
The mechanism of action for N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide primarily involves its interaction with biological targets through its amide functionality, which can form hydrogen bonds with receptor sites or enzymes involved in metabolic pathways.
Research indicates that compounds with bicyclic structures like this one may exhibit enhanced binding affinities due to their conformational rigidity and ability to mimic natural substrates or inhibitors within biological systems . This characteristic makes them valuable in drug design, particularly in creating bioisosteric replacements for aromatic rings.
The physical properties of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide include:
Chemical properties include:
These properties facilitate its use in various synthetic applications and biological studies.
N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide has potential applications in:
Bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as revolutionary bioisosteres in modern drug design, addressing critical challenges associated with traditional aromatic systems. These strained carbocyclic systems serve as sp³-rich bioisosteres for para-substituted benzene rings, fundamentally altering molecular properties while maintaining comparable spatial geometry. The strategic implementation of BCP motifs significantly improves drug-like properties by reducing metabolic liabilities inherent to aromatic systems, enhancing passive permeability, and increasing solubility profiles. This structural innovation directly counters the limitations of flat, aromatic systems that dominate pharmaceutical pipelines but often suffer from poor solubility, metabolic instability, and promiscuous off-target interactions [4] [6].
The adoption of BCP scaffolds represents a paradigm shift in scaffold hopping strategies, particularly in the category of topology-based modifications. Scaffold hopping—the practice of identifying structurally novel compounds with similar biological activity to established pharmacophores—classifies BCP substitution as a medium-to-large step modification. Unlike simple heterocycle replacements that offer marginal novelty, BCP incorporation introduces three-dimensional complexity that fundamentally alters molecular topology while preserving key pharmacophore distances. This approach has yielded clinical candidates across diverse therapeutic areas, with over 300 patents filed since 2012 that incorporate BCP architectures, demonstrating their broad applicability in solving drug design challenges [4] [6].
Table 1: Structural and Property Comparisons of BCP vs. Benzene Bioisosteres
Parameter | Para-Substituted Benzene | Bicyclo[1.1.1]pentane | Impact on Drug Properties |
---|---|---|---|
F(sp³) | 0.50 | 0.80 | Increased solubility, reduced metabolic clearance |
Bond Angle | ~120° | Strained (~90°) | Enhanced three-dimensionality |
Aromaticity | Present | Absent | Reduced toxicity risk, improved metabolic stability |
C1-C4 Distance | ~2.89 Å | ~2.00 Å | Shorter bridge, requires linker optimization |
Polar Surface Area | Low | Can be modulated | Tunable permeability |
The structural complexity of pain pathophysiology demands innovative molecular approaches that simultaneously engage multiple targets within nociceptive pathways. Bicyclic scaffolds, particularly BCP derivatives, offer distinct pharmacokinetic advantages for central nervous system (CNS)-targeted analgesics. Their enhanced blood-brain barrier permeability compared to planar aromatics stems from optimized lipophilicity profiles and reduced transporter-mediated efflux. This permeability is paramount for analgesics requiring CNS exposure to modulate pain processing pathways. Furthermore, BCP motifs impart exceptional metabolic resistance to oxidative degradation pathways, particularly cytochrome P450-mediated dealkylation and hydroxylation that plague traditional aromatic systems [2] [4].
The application of BCP bioisosteres in analgesic development gained significant validation through the optimization of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. Clinical candidate compound 1 (featuring a central benzene ring) demonstrated promising IDO1 inhibition but suffered extensive amide hydrolysis at the benzamide moiety. Strategic replacement of the central phenyl ring with a BCP motif produced compound 4-a, which maintained nanomolar potency (HeLa IC50: 3.1 nM) while eliminating the metabolic liability. This transformation exemplifies the rational design principle of employing BCP scaffolds to circumvent specific metabolic vulnerabilities without compromising target engagement. The resulting BCP-containing inhibitor exhibited enhanced stability in hepatocyte incubations and improved oral bioavailability, properties directly attributable to the absence of the cleavable benzamide bond [2].
Beyond metabolic advantages, the three-dimensional character of BCP scaffolds reduces conformational flexibility, potentially enhancing target selectivity within complex pain signaling networks. This rigidity minimizes entropic penalties upon target binding, contributing to higher binding affinities despite the absence of aromatic stacking interactions. The demonstrated success in IDO1 inhibitor optimization provides a compelling proof-of-concept for extending BCP-based design strategies to novel analgesic targets, including ion channels, G-protein coupled receptors, and neurotransmitter transporters implicated in pain modulation [2] [6].
Despite promising advances, significant knowledge gaps persist regarding the systematic exploitation of functionalized BCP scaffolds in analgesia. The structure-activity relationship landscape for BCP analogs remains underexplored, particularly concerning the impact of bridgehead substituents on target engagement and pharmacokinetic behavior. While unsubstituted and carboxylic acid-functionalized BCPs are well-represented in medicinal chemistry, heteroatom-bearing derivatives like N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide present unexplored opportunities for molecular recognition through hydrogen bonding and polarity modulation. The hydroxy group at the bridgehead position introduces a versatile handle for both pharmacophore development and prodrug strategies, yet its influence on physicochemical properties and target binding remains poorly characterized [3] [7].
Synthetic accessibility presents another critical challenge. Traditional routes to 3-hydroxy-BCP derivatives rely on multi-step sequences with limited scalability, hindering comprehensive SAR exploration. The recent development of light-enabled flow chemistry for BCP iodides represents a breakthrough, enabling kilogram-scale production of functionalized precursors. However, efficient conversion of these intermediates to complex amides like N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide requires further methodological innovation. Specifically, methods for the chemo-selective N-methylation and acetamide installation under mild conditions compatible with the strained BCP framework remain underdeveloped [4].
The target engagement profile of hydroxy-functionalized BCP amides constitutes perhaps the most significant knowledge gap. While BCP scaffolds broadly improve drug-like properties, the specific pharmacological implications of incorporating both hydroxy and amide functionalities within this constrained geometry are unknown. Systematic evaluation against established analgesic targets—including opioid receptors, monoamine transporters, voltage-gated calcium channels, and inflammatory enzymes—is essential to establish this chemotype's therapeutic potential. Computational studies suggest the 3-hydroxy-BCP motif could effectively mimic endogenous ligand conformations in pain-related targets, but experimental validation is lacking [7] [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3